![molecular formula C24H20N4O3S2 B2384297 N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 868974-56-5](/img/structure/B2384297.png)
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a thiadiazole ring, a biphenyl group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves coupling this intermediate with 4-biphenylcarboxylic acid under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and biphenyl carboxamides, such as:
- 2-(4-biphenyl)-1,3,4-thiadiazole
- 5-(4-biphenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
What sets N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a thiadiazole ring and a biphenyl carboxamide moiety , which contribute to its diverse biological properties. The synthesis typically involves multiple steps of organic reactions, including the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones.
Synthetic Route Overview
- Formation of Thiadiazole : The initial step involves the reaction of thiosemicarbazide with a suitable carbonyl compound to form the thiadiazole ring.
- Biphenyl Formation : The biphenyl structure is introduced through coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.
- Final Carboxamide Formation : The final step involves acylation to attach the carboxamide group.
2. Biological Activity
The biological activity of this compound has been extensively studied, revealing significant potential in various therapeutic areas:
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity:
- Mechanism of Action : It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. This is achieved through down-regulation of cyclin-dependent kinases (CDK1, cyclin A2) and modulation of apoptotic markers such as Bcl-2 and cleaved caspases .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various bacterial strains:
- In Vitro Studies : It has demonstrated efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Modifications on the thiadiazole ring and biphenyl moiety significantly affect potency. For instance, introducing electron-withdrawing groups enhances anticancer activity.
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing | Increased anticancer potency |
Electron-donating | Decreased antimicrobial activity |
4. Case Studies
Several studies have highlighted the biological potential of this compound:
Case Study 1: Anticancer Activity
In a study published in Molecular Medicine Reports, researchers evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested this compound against multiple bacterial strains. The findings revealed that it exhibited strong antibacterial activity with MIC values lower than those of conventional antibiotics like streptomycin .
Properties
IUPAC Name |
N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-31-20-9-5-8-19(14-20)25-21(29)15-32-24-28-27-23(33-24)26-22(30)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTUQSKQDULMKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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